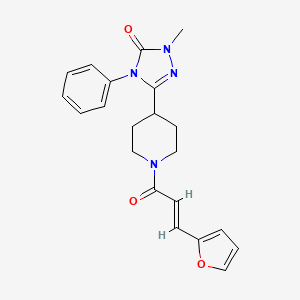

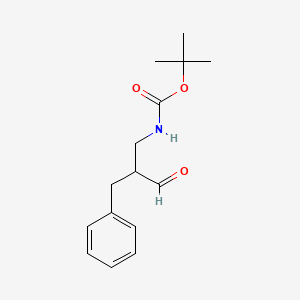

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

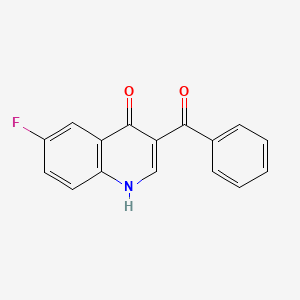

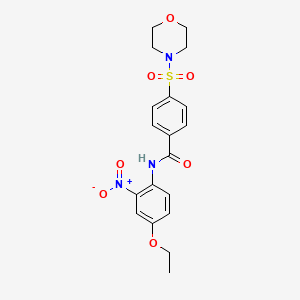

“tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C15H21NO3 . It is also known as N-Boc-2-aminoacetaldehyde . This compound is an organic building block that reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H21NO3 . The compound has a molecular weight of 263.33 .Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For instance, it was used in the preparation of seven-membered cyclic hydroxamic acids . It may also be used in the synthesis of 2-(N-formyl-N-hydroxyamino) ethylphosphonate .Aplicaciones Científicas De Investigación

Metalation and Alkylation Between Silicon and Nitrogen

A study by Sieburth et al. (1996) explored tert-Butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process efficiently prepares α-functionalized α-amino silanes, highlighting its significance in the synthesis of complex organic molecules (Sieburth, Somers, & O'hare, 1996).

Fluorescent Sensory Materials

Sun et al. (2015) found that tert-Butyl carbazole derivatives could form organogels and self-assemble into lamellar structures, emitting strong blue light. This property allows them to act as fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's potential in chemical sensing and environmental monitoring (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Chemoselective Transformation of Amino Protecting Groups

Research by Sakaitani and Ohfune (1990) on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates opens new avenues for the synthesis of N-ester type compounds. This demonstrates the compound's utility in protecting group strategies, which is crucial for the synthesis of peptides and other nitrogen-containing organic compounds (Sakaitani & Ohfune, 1990).

Nucleophilic Substitutions and Radical Reactions

A study by Jasch et al. (2012) revealed that tert-butyl phenylazocarboxylates, closely related derivatives, are valuable for synthetic organic chemistry, allowing for nucleophilic substitutions and radical reactions. This versatility underscores the compound's role in facilitating complex molecular transformations (Jasch, Höfling, & Heinrich, 2012).

Synthesis of N-(Boc)hydroxylamines

Guinchard et al. (2005) discussed the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, acting as N-(Boc)-protected nitrones, which are crucial in the formation of N-(Boc)hydroxylamines. These compounds serve as building blocks in organic synthesis, illustrating the importance of tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate in synthesizing functionalized nitrogen compounds (Guinchard, Vallée, & Denis, 2005).

Mecanismo De Acción

The mechanism of action of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” involves several steps. For instance, the tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(2-benzyl-3-oxopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNKVWVSFOLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

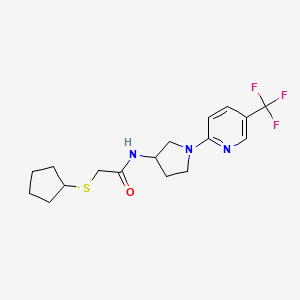

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)

![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2869524.png)

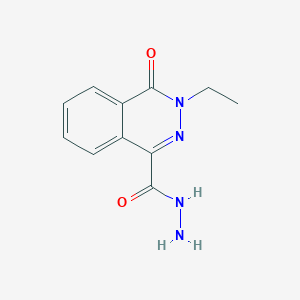

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide hydrochloride](/img/structure/B2869529.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)

![9-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)thio]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2869534.png)